methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.
Formation of Intermediate: The first step involves the condensation of 3-fluorobenzaldehyde with ®-3-amino-4-hydroxybutanoic acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or chlorine can be used under acidic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride
- Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride
Uniqueness
Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the (3R) configuration also imparts stereochemical specificity, which can affect its interactions with chiral biological targets.
Properties
CAS No. |
2679951-17-6 |
---|---|
Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.